1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE METHIODIDE

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Peptide Synthesis

EDC Methiodide is a popular choice for peptide synthesis, a process of linking amino acids to form peptides and proteins. It works by activating the carboxyl group of one amino acid, making it more susceptible to nucleophilic attack by the amine group of another amino acid. This reaction forms an amide bond, the fundamental linkage in peptides ().

Antibody-Drug Conjugate (ADC) Development

ADCs are therapeutic agents combining antibodies with cytotoxic drugs. EDC Methiodide plays a role in linking the drug molecule to the antibody. This conjugation allows targeted delivery of the drug to specific cells recognized by the antibody ().

Bioconjugation Reactions

Bioconjugation refers to the formation of covalent bonds between biomolecules. EDC Methiodide's ability to activate carboxyl groups makes it useful in various bioconjugation reactions, including attaching proteins to carbohydrates, lipids, or other biomolecules ().

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide is a chemical compound with the molecular formula C₉H₂₀IN₃ and a molecular weight of approximately 297.18 g/mol. It is commonly used as a water-soluble reagent for modifying carboxyl groups in proteins and other biomolecules. The compound is characterized by its carbodiimide functional group, which plays a crucial role in facilitating the formation of amide bonds through the activation of carboxylic acids .

As mentioned earlier, EDC-MDI acts as a coupling agent by activating the carboxylic acid towards nucleophilic attack by the amine. The carbodiimide group withdraws electron density from the carbonyl carbon, making it more susceptible to nucleophilic attack. Additionally, the positive charge on the dimethylamino group helps to attract the negatively charged carboxylic acid group, facilitating the reaction [].

- Skin and Eye Irritant: EDC-MDI can cause irritation upon contact with skin and eyes. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling the compound [].

- Respiratory Irritant: Inhalation of EDC-MDI dust or vapors can irritate the respiratory tract. Work in a well-ventilated area and consider using a fume hood for additional protection [].

- Potential Mutagen: Some studies suggest that EDC-MDI may have mutagenic properties. However, more research is needed to confirm this.

The primary chemical reaction involving 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide is its ability to activate carboxylic acids for amide bond formation. In this reaction, the carbodiimide reacts with a carboxylic acid to form an O-acylisourea intermediate, which can then react with an amine to yield an amide and regenerate the carbodiimide . The general reaction mechanism can be summarized as follows:

- Activation of Carboxylic Acid:

- Formation of Amide:

This reaction is particularly useful in peptide synthesis and cross-linking applications.

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide exhibits significant biological activity, primarily as a coupling agent in bioconjugation reactions. It facilitates the formation of stable amide bonds between carboxyl and amino groups, making it valuable in protein chemistry for modifying proteins and peptides. Its water solubility enhances its applicability in biological systems, allowing for efficient coupling reactions without the need for organic solvents .

The synthesis of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide typically involves the following steps:

- Preparation of Carbodiimide: The first step involves the reaction of ethyl isocyanate with 3-dimethylaminopropylamine to form the corresponding carbodiimide.

- Methylation: The carbodiimide is then reacted with methyl iodide to yield 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide.

This method ensures high yields and purity of the final product .

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide is widely used in various applications, including:

- Peptide Synthesis: It is employed as a coupling agent in solid-phase peptide synthesis.

- Protein Modification: The compound is used to modify proteins by forming stable amides with carboxylic acids.

- Cross-Linking Agent: It serves as a cross-linking agent in bioconjugation, enhancing the stability and functionality of biomolecules .

Studies on the interactions of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide reveal its effectiveness in facilitating reactions between various biomolecules. Its mechanism involves the activation of carboxylic acids, allowing them to react with amines efficiently. Research indicates that this compound can form stable conjugates with proteins, which is critical in drug development and therapeutic applications .

Several compounds share structural similarities or functional roles with 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide. Below are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Ethyl-N'-(dimethylaminopropyl)carbodiimide | Carbodiimide | Less soluble than 1-(3-Dimethylaminopropyl)-... |

| N,N'-Dicyclohexylcarbodiimide | Carbodiimide | Used primarily in organic synthesis; less biocompatible |

| N,N'-Diisopropylcarbodiimide | Carbodiimide | More sterically hindered; less reactive than EDC |

Uniqueness

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide stands out due to its excellent water solubility and efficiency as a coupling agent in biological systems, making it particularly suitable for protein chemistry applications where aqueous conditions are preferred .

The historical development of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide methiodide traces its origins to the broader carbodiimide chemistry that emerged in the late nineteenth century. The foundational work on carbodiimide synthesis was first reported by Weith in 1873, establishing the initial synthetic pathways for this class of compounds. However, the practical applications of carbodiimides remained limited until the mid-twentieth century when significant advances in peptide synthesis methodology created demand for more efficient coupling reagents.

The pivotal breakthrough came in 1954 when Har Gobind Khorana published the synthesis of adenosine diphosphate and adenosine triphosphate using the carbodiimide reaction. Khorana's work represented a fundamental shift in synthetic nucleotide chemistry, demonstrating the broad utility of carbodiimide reagents beyond their initial applications. His serendipitous discovery of carbodiimide reagents occurred through extensive literature review of German organic chemistry publications, where he encountered descriptions of this largely forgotten synthetic tool that had not appeared in English literature. This discovery ultimately revolutionized biochemistry and established carbodiimides as essential reagents for nucleotide synthesis.

The development of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide marked another significant milestone in carbodiimide chemistry, offering improved solubility characteristics compared to dicyclohexylcarbodiimide. The subsequent methylation to form the methiodide salt represented a logical extension of this work, aimed at further enhancing aqueous solubility while maintaining coupling efficiency. This development occurred within the broader context of advancing peptide synthesis methodology and the growing need for water-compatible coupling reagents in biological systems.

Nomenclature and Chemical Identity

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide possesses the molecular formula C₉H₂₀IN₃ with a molecular weight of 297.18 g/mol. The compound exists as a quaternary ammonium salt, formed through the methylation of the tertiary amine group in 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with methyl iodide. The systematic International Union of Pure and Applied Chemistry name for this compound is N1-((Ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine compound with iodomethane (1:1).

The compound's structural identity centers around the carbodiimide functional group (RN=C=NR), which exhibits linear geometry characteristic of this class of molecules. The central nitrogen-carbon-nitrogen framework adopts an approximately linear arrangement with bond angles approaching 170°, while the carbon-nitrogen double bonds measure approximately 120 picometers. The presence of the quaternary ammonium group fundamentally alters the compound's solubility profile compared to its neutral precursor, enabling dissolution in aqueous media while preserving the electrophilic character essential for coupling reactions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₂₀IN₃ | |

| Molecular Weight | 297.18 g/mol | |

| Melting Point | 97-99°C | |

| Physical State | Powder | |

| Storage Temperature | 2-8°C | |

| Chemical Abstracts Service Registry Number | 22572-40-3 |

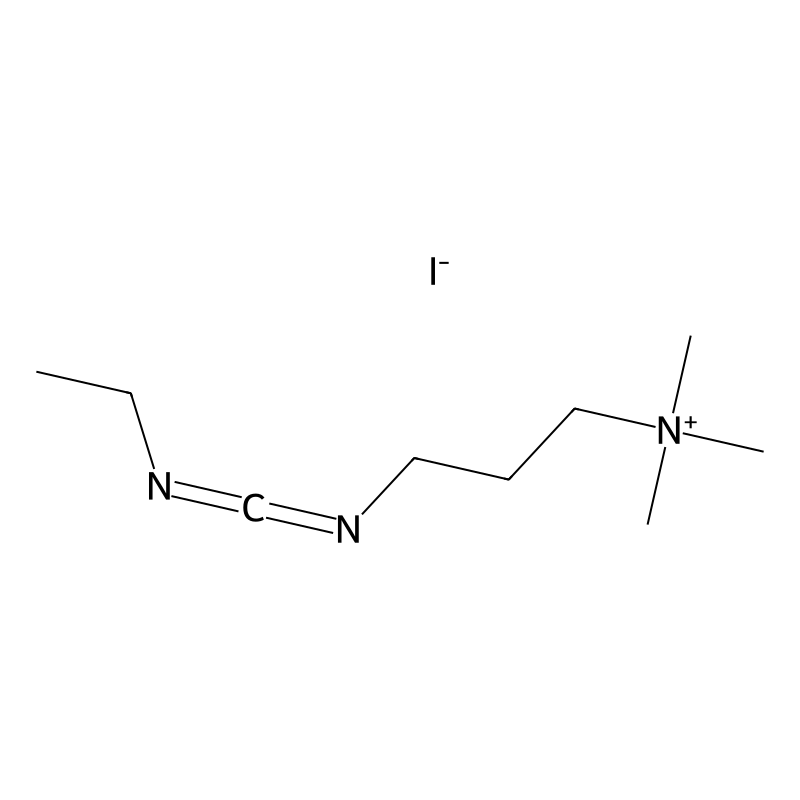

1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE METHIODIDE is characterized by its distinctive carbodiimide functional group (N=C=N), which forms the central structural element of this compound [1]. The molecular formula is C₉H₂₀IN₃, with a molecular weight of 297.18 g/mol [2]. The compound features a linear N=C=N core structure with ethyl and dimethylaminopropyl substituents, with the latter being quaternized with methyl iodide [3].

The core carbodiimide structure exhibits a nearly linear geometry, with the N=C=N angle approaching 180°, while the C-N=C angles are approximately 120-126° [4]. This configuration is consistent with other carbodiimide compounds documented in scientific literature [5]. The molecule contains a positively charged quaternary ammonium group and an iodide counterion, making it an ionic compound [2] [4].

The bond lengths in the carbodiimide functional group are characterized by relatively short C=N bonds, typically measuring around 120-125 picometers, which is characteristic of double bonds [4] [5]. This structural feature contributes significantly to the compound's chemical reactivity and properties [1].

Physical Properties and Characterization

Melting Point and Thermal Behavior

1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE METHIODIDE exhibits a well-defined melting point range of 92-99°C, with literature values varying slightly between different sources [6] [7]. Some manufacturers report a narrower range of 97-99°C, while others document 90-92°C [8]. This variation may be attributed to differences in sample purity or analytical methods employed during characterization [7].

The compound demonstrates reasonable thermal stability at room temperature for short periods but may undergo decomposition when subjected to prolonged heating [8]. When stored properly at refrigerated temperatures (2-8°C), the compound maintains its stability and integrity over extended periods [6] .

| Property | Value |

|---|---|

| Melting Point | 92-99°C (literature values range from 90-99°C) |

| Thermal Stability | Stable at room temperature for short periods |

| Recommended Storage Temperature | 2-8°C (refrigerated) |

Solubility Profile

The solubility profile of 1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE METHIODIDE is characterized by excellent water solubility, approximately 50 g/L, which is attributed to its ionic nature resulting from the quaternary ammonium group [13] [15]. This high water solubility distinguishes it from many other carbodiimide compounds and contributes to its utility in various applications [2].

The compound also demonstrates good solubility in polar organic solvents such as alcohols (methanol and ethanol), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) [13]. However, its solubility decreases significantly in less polar solvents, showing limited solubility in chloroform, poor solubility in diethyl ether, and virtual insolubility in non-polar solvents like hexane [7] [8].

| Solvent | Solubility |

|---|---|

| Water | Highly soluble (~50 g/L) |

| Alcohols (methanol, ethanol) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Chloroform | Limited solubility |

| Diethyl ether | Poorly soluble |

| Hexane | Insoluble |

This solubility pattern reflects the compound's polar nature and ionic character, making it particularly suitable for reactions in aqueous or polar organic media [13] [15].

Crystalline Structure

1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE METHIODIDE exists as a white to off-white crystalline powder at room temperature [6] [7]. While detailed X-ray crystallographic data for this specific compound is not extensively documented in the available literature, certain structural characteristics can be inferred based on its chemical composition and related compounds [4].

The crystalline packing arrangement is likely influenced by the ionic interactions between the quaternary ammonium cation and the iodide anion [5]. These ionic interactions, along with hydrogen bonding and van der Waals forces, contribute to the overall crystal lattice stability [4] [7].

The crystal habit and system have not been explicitly reported for this specific compound in the accessible scientific literature [7]. However, based on its chemical structure and physical appearance, it likely forms a well-defined crystalline structure typical of quaternary ammonium salts [6] [8].

Spectroscopic Characterization

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structural characteristics of 1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE METHIODIDE [10]. The ¹H NMR spectrum reveals distinctive signals corresponding to the various proton environments within the molecule [18].

The ethyl group (CH₃CH₂-) typically exhibits a characteristic triplet for the methyl protons and a quartet for the methylene protons [10]. The propyl chain (-(CH₂)₃-) shows signals for each methylene group, with chemical shifts influenced by their proximity to the nitrogen atoms [18]. The quaternary ammonium group (N(CH₃)₃⁺) produces a strong singlet due to the nine equivalent protons of the three methyl groups [10] [18].

In the ¹³C NMR spectrum, the most distinctive feature is the signal for the carbodiimide carbon (N=C=N), which typically appears at approximately 135-140 ppm [18]. This signal serves as a diagnostic marker for the carbodiimide functional group and can be used to differentiate between carbodiimide and cyanamide structures, as in cyanamides this signal appears at 112-117 ppm [18] [10].

Studies have indicated that N-ethyl-N′-(3-dimethylamino)propylcarbodiimide compounds may exhibit multiple isomers in solution, as evidenced by their NMR spectra [18]. At neutral pH, cyclic forms may account for approximately 7% of the compound's structure in solution [18] [10].

Infrared Spectroscopy

Infrared (IR) spectroscopy is particularly valuable for characterizing 1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE METHIODIDE due to the distinctive absorption bands associated with the carbodiimide functional group [15]. The most characteristic feature in the IR spectrum is the strong absorption band corresponding to the N=C=N asymmetric stretching vibration, which typically appears in the region of 2100-2150 cm⁻¹ [18] [24].

Additionally, the symmetric stretching vibration of the carbodiimide group produces a band in the region of 1230-1270 cm⁻¹ [24]. For related calcium carbodiimide compounds, these bands have been observed at approximately 1230 cm⁻¹ for symmetric stretching and around 2008 cm⁻¹ for asymmetric stretching [24].

The IR spectrum also exhibits bands associated with the C-H stretching vibrations of the methyl and methylene groups, typically in the 2800-3000 cm⁻¹ region [15]. The quaternary ammonium group contributes additional characteristic absorption bands to the spectrum [15] [24].

The IR spectroscopic data serves as a reliable fingerprint for confirming the identity and purity of the compound, with manufacturers often using IR spectroscopy as part of their quality control processes [15] [13].

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of 1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE METHIODIDE [14]. The molecular ion peak appears at m/z 297, corresponding to the compound's molecular weight [2] [14].

The fragmentation pattern typically shows the loss of iodide, resulting in a peak corresponding to the quaternary ammonium cation [14]. Further fragmentation may involve cleavage of the N-C bonds, loss of methyl groups from the quaternary ammonium moiety, and fragmentation of the carbodiimide functional group [14] [2].

Mass spectrometry, particularly when coupled with chromatographic techniques, serves as a powerful tool for confirming the identity and purity of the compound [14]. The distinctive fragmentation pattern provides a characteristic fingerprint that can be used for identification purposes [2] [14].

Electronic Structure and Molecular Orbitals

The electronic structure of 1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE METHIODIDE is characterized by the presence of an sp-hybridized carbon atom in the carbodiimide functional group [18] [21]. This hybridization contributes to the linear geometry of the N=C=N moiety and influences the compound's reactivity [21].

The carbodiimide group contains cumulated double bonds (N=C=N), which can be described through three principal resonance structures: RN=C=NR ↔ RN⁺≡C-N⁻R ↔ RN⁻-C≡N⁺R [21]. These resonance structures highlight the distribution of electron density within the carbodiimide group, with the nitrogen atoms typically bearing a higher electron density while the central carbon is relatively electron-deficient [21] [18].

From the perspective of bonding, carbodiimides are isoelectronic with carbon dioxide, sharing similar electronic configurations [21]. The HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap influences the compound's reactivity, although detailed computational studies on this specific compound are limited in the available literature [21] [18].

The electrophilic nature of the carbodiimide carbon makes it susceptible to nucleophilic attack, which is relevant to the compound's chemical reactivity [21]. The quaternary ammonium group contributes to the compound's water solubility through its positive charge, which interacts favorably with water molecules [2] [21].

Stability Parameters and Degradation Pathways

1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE METHIODIDE exhibits specific stability characteristics that necessitate careful storage and handling [8]. The compound is stable under proper storage conditions but is sensitive to both light and moisture [8] . Consequently, it should be stored in tightly sealed containers, preferably under inert gas, at refrigerated temperatures (2-8°C) [16] [8].

The primary degradation pathway for carbodiimides involves hydrolysis, which results in the formation of urea derivatives [26]. In aqueous solution, the stability of water-soluble carbodiimides is pH-dependent, with increased stability observed at higher pH values [25]. Research has shown that at pH 7.0, related compounds like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) have a half-life of approximately 37 hours, which decreases to 20 hours at pH 6.0 and 3.9 hours at pH 5.0 [25].

The presence of certain chemical reagents can significantly affect the stability of carbodiimides [25]. While halide ions (iodide, bromide, or chloride) at 0.1 M concentration have minimal effect on carbodiimide stability, the presence of nucleophiles such as glycine methyl ester or ethylenediamine can increase the rate of degradation [25]. Conversely, phosphate, hydroxylamine, or ATP can accelerate degradation, reducing the half-life to less than 0.4 hours across various pH values [25] [26].

A proposed mechanism for carbodiimide degradation involves the formation of N-acylisourea intermediates, particularly in the presence of excess carbodiimide [26]. This extended Khorana mechanism suggests that under neutral or alkaline conditions, hydroxyl ions and the N-acylisourea adduct can initiate peptide bond cleavage [26]. The degradation appears to follow zero-order kinetics, supported by the regeneration of the carboxyl reacting species during the process [26].

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (88.37%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (88.37%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant